Cas no 29274-23-5 (4H,7H-pyrazolo[1,5-a]pyrimidin-7-one)

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused pyrazole-pyrimidine core structure. This scaffold is of significant interest in medicinal and materials chemistry due to its versatile reactivity and potential as a building block for bioactive molecules. The compound's rigid bicyclic framework offers stability and facilitates selective functionalization, making it valuable for synthesizing pharmacophores or functional materials. Its electron-rich nature allows for applications in coordination chemistry or as a precursor for further derivatization. The presence of both nitrogen and oxygen heteroatoms enhances its ability to participate in hydrogen bonding and metal coordination, broadening its utility in drug design and supramolecular chemistry.
4H,7H-pyrazolo[1,5-a]pyrimidin-7-one structure
29274-23-5 structure
Product Name:4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
CAS No:29274-23-5
MF:C6H5N3O
MW:135.123400449753
MDL:MFCD09746272
CID:239035
PubChem ID:335418
Update Time:2025-10-10

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidin-7(4H)-one
    • 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-6-carboxylic acid
    • 4H-Pyrazolo[1,5-a]pyrimidin-7-one
    • 4,7-dihydropyrazolo<1,5-a>pyrimidin-7-one
    • Pyrazolo[1,5-a]pyrimidin-7(1H)-one
    • PYRAZOLO[1,5-A]PYRIMIDIN-7-OL
    • 7-hydroxypyrazolo[1,5-a]pyrimidine
    • 1H-pyrazolo[1,5-a]pyrimidin-7-one
    • NSC344531
    • 7-oxopyrazolo[1,5-a]pyrimidine
    • ZRZFBIGKTXTOQY-UHFFFAOYSA-N
    • NOSYRIKBTPXMRH-UHFFFAOYSA-N
    • SBB085888
    • 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
    • EN300-66819
    • AB16977
    • AS-33247
    • A869666
    • J-524081
    • SCHEMBL902753
    • AKOS005073877
    • SCHEMBL10338856
    • PB25161
    • 29274-23-5
    • 791013-31-5
    • Z2211231405
    • pyrazolo[1,5-a]pyrimidin-7-one
    • NSC-344531
    • G10086
    • MFCD09746272
    • starbld0023440
    • 1H-pyrazolo[1,5-a]pyrimidin-7-one;Pyrazolo[1,5-a]pyrimidin-7(4H)-one
    • AKOS006240029
    • CS-W003635
    • AM804069
    • MFCD04035686
    • SCHEMBL545036
    • DTXSID501297017
    • A819860
    • 57489-79-9
    • AM20120706
    • CS-0080417
    • DTXSID10973014
    • SY016726
    • W10561
    • FT-0648526
    • DB-352654
    • DB-068091
    • MDL: MFCD09746272
    • Inchi: 1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
    • InChI Key: BUEFDJQUUGMUJO-UHFFFAOYSA-N
    • SMILES: O=C1C=CN=C2C=CNN21

Computed Properties

  • Exact Mass: 135.04300
  • Monoisotopic Mass: 135.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.7
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.511
  • Boiling Point: 297.6℃ at 760 mmHg
  • Flash Point: 133.811℃
  • Refractive Index: 1.739
  • PSA: 50.42000
  • LogP: 0.43490

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Security Information

  • HazardClass:IRRITANT

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851474-5g
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5 ≥97%
5g
3,008.70 2021-05-17
Matrix Scientific
054355-500mg
Pyrazolo[1,5-a]pyrimidin-7(4H)-one, >95%
29274-23-5 >95%
500mg
$244.00 2023-09-06
Chemenu
CM151682-25g
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5 95+%
25g
$710 2021-08-05
Apollo Scientific
OR933048-1g
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5 98%
1g
£79.00 2025-02-21
Apollo Scientific
OR933048-5g
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5 98%
5g
£393.00 2025-02-21
TRC
P226495-100mg
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5
100mg
$ 190.00 2022-06-03
TRC
P226495-250mg
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5
250mg
$ 390.00 2022-06-03
TRC
P226495-500mg
Pyrazolo[1,5-a]pyrimidin-7(4H)-one
29274-23-5
500mg
$ 620.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YI607-50mg
4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
29274-23-5 98%
50mg
116.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YI607-200mg
4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
29274-23-5 98%
200mg
262.0CNY 2021-07-14

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:29274-23-5)4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Order Number:A819860
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):238.0/1016.0
Email:sales@amadischem.com

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Related Literature

Additional information on 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Chemical Profile of 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 29274-23-5)

4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, identified by its unique Chemical Abstracts Service number CAS No. 29274-23-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure, composed of fused pyrazole and pyrimidine rings, exhibits a rich chemical diversity that makes it a promising scaffold for the development of novel bioactive molecules. The compound’s molecular framework provides a versatile platform for functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

The 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one scaffold has been extensively studied for its potential applications in drug discovery. Its structural motif is reminiscent of several biologically relevant compounds, including kinase inhibitors and antimicrobial agents. The presence of nitrogen atoms in both the pyrazole and pyrimidine rings contributes to its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This feature has made it an attractive candidate for designing molecules that can modulate enzyme activity and cellular signaling pathways.

Recent advancements in computational chemistry and molecular modeling have further highlighted the therapeutic potential of 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. Researchers have employed high-throughput virtual screening (HTVS) and docking studies to identify novel derivatives with enhanced binding affinity to target proteins. These studies have revealed that structural modifications at the 3-position of the pyrazole ring and the 7-position of the pyrimidine ring can significantly improve pharmacokinetic profiles and reduce off-target effects. Such insights have guided the synthesis of lead compounds for further preclinical evaluation.

In addition to its kinase inhibition properties, 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has shown promise in other therapeutic areas. For instance, derivatives of this scaffold have been investigated for their antimicrobial activity against resistant bacterial strains. The compound’s ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it a valuable asset in the fight against multidrug-resistant pathogens. Preliminary in vitro assays have demonstrated promising results, suggesting that further exploration could lead to the development of new antibiotics.

The synthesis of 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one and its derivatives involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclocondensation reactions between hydrazine derivatives and β-ketoesters or β-diketones. The choice of starting materials and catalysts can significantly influence the yield and purity of the final product. Advanced techniques such as flow chemistry have also been employed to optimize reaction conditions and improve scalability.

The pharmacological evaluation of 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has been complemented by pharmacokinetic studies to assess its absorption, distribution, metabolism, excretion (ADME) properties. These studies are crucial for understanding how the compound behaves within the body and for predicting its potential therapeutic efficacy. Initial findings suggest that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic stability. However, further research is needed to optimize these properties and minimize potential drug-drug interactions.

One of the most exciting aspects of 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is its versatility as a scaffold for drug design. By incorporating different substituents at strategic positions within its core structure, chemists can generate a wide array of derivatives with distinct biological activities. This flexibility has allowed researchers to explore various therapeutic targets, including cancer therapy, neurodegenerative diseases, and inflammatory disorders. The development of such tailored molecules represents a significant step forward in personalized medicine.

The future prospects for 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one are bright, with ongoing research focusing on expanding its chemical space and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery and development of novel compounds based on this scaffold. As our understanding of biological mechanisms continues to grow, so too will the opportunities for leveraging 4H,7H-pyrazolo[1,5-a]pyrimidin-7-one in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29274-23-5)4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
A819860
Purity:99%/99%
Quantity:5g/25g
Price ($):238.0/1016.0
Email